molecular formula C8H14N2 B8517783 1-(2-Aminoethyl)2,5-dimethylpyrrole

1-(2-Aminoethyl)2,5-dimethylpyrrole

Cat. No.: B8517783
M. Wt: 138.21 g/mol
InChI Key: KRDXTPPEAIDAQN-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)2,5-dimethylpyrrole is a nitrogen-containing heterocyclic compound that functions as a versatile building block in organic synthesis and medicinal chemistry research. The 2,5-dimethylpyrrole moiety is a key feature, known for its role as a protecting group for primary amines. It is stable under strongly basic conditions and in the presence of nucleophiles, making it valuable for multi-step synthetic sequences where other common protecting groups, such as Boc, Cbz, or Fmoc, are not suitable . The compound can be synthesized via the Paal-Knorr reaction, a well-established method for constructing pyrrole rings by condensing a primary amine, such as ethylenediamine, with a 1,4-dicarbonyl compound like 2,5-hexanedione . This reaction is characterized by high atom efficiency and can be performed with water as the only co-product, aligning with the principles of green chemistry . In research applications, structurally related pyrrole derivatives have demonstrated significant biological potential. Pyrrole-based scaffolds are frequently investigated as protein kinase inhibitors and have shown promising antiproliferative activity against various human adenocarcinoma-derived cell lines, including colon (LoVo), breast (MCF-7), and ovarian (SK-OV-3) cancers . The aminoethyl side chain on the pyrrole nitrogen provides a handle for further functionalization, allowing researchers to conjugate the molecule to other entities or convert the amine into amide or urea derivatives to explore structure-activity relationships . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H14N2

Molecular Weight

138.21 g/mol

IUPAC Name

2-(2,5-dimethylpyrrol-1-yl)ethanamine

InChI

InChI=1S/C8H14N2/c1-7-3-4-8(2)10(7)6-5-9/h3-4H,5-6,9H2,1-2H3

InChI Key

KRDXTPPEAIDAQN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1CCN)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Functional Groups

1-(2-Aminoethyl)-2,5-dimethylpyrrole differs from other 2,5-dimethylpyrrole derivatives primarily in its aminoethyl side chain. Key analogs include:

Compound Substituent(s) Molecular Weight Key Applications
1-(2-Aminoethyl)-2,5-dimethylpyrrole 2-Aminoethyl 277.37 Peptide synthesis intermediate
1-(4-Bromophenyl)-2,5-dimethylpyrrole 4-Bromophenyl 250.13 Organic synthesis intermediate
1-(4-Methoxyphenyl)-2,5-dimethylpyrrole 4-Methoxyphenyl 201.26 Unspecified (commercial reagent)
MPPB (4-(2,5-dimethylpyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide) Benzamide, dioxopyrrolidinyl N/A Enhances monoclonal antibody production
  • Substituent Effects: The aminoethyl group provides a nucleophilic site for conjugation, distinguishing it from aryl-substituted analogs (e.g., bromophenyl or methoxyphenyl derivatives), which are typically used as rigid aromatic intermediates. Bromophenyl derivatives exhibit enhanced electronic density due to the bromine atom, improving reactivity in cross-coupling reactions . Methoxy/ethoxy groups on aryl rings may influence solubility and electronic properties but lack the amino group’s reactivity .

Physical and Chemical Properties

Property 1-(2-Aminoethyl)-2,5-dimethylpyrrole 1-(4-Bromophenyl)-2,5-dimethylpyrrole Poly(2,5-dimethylpyrrole derivatives)
Melting Point (°C) 131–133 Not reported Not applicable (polymer)
Solubility Likely polar aprotic solvents (DMF) Not reported THF, CHCl₃, CH₂Cl₂, DMF
Stability Stable under synthesis conditions Requires cold storage (2–8°C or -20°C) Thermally stable up to polymerization
  • Solubility: The 2,5-dimethylpyrrole group enhances solubility in organic solvents, as seen in polymer derivatives . The aminoethyl group may further improve water solubility compared to aryl-substituted analogs.
  • Storage: Bromophenyl derivatives require cold storage for stability, whereas 1-(2-aminoethyl)-2,5-dimethylpyrrole is stable at room temperature during synthesis .

Preparation Methods

Paal-Knorr Pyrrole Synthesis with Subsequent Functionalization

The Paal-Knorr reaction, employing 2,5-hexanedione and ammonia or amines, is a cornerstone for pyrrole synthesis. For 1-(2-aminoethyl)-2,5-dimethylpyrrole, a modified approach involves:

  • Pyrrole Ring Formation :
    Reacting 2,5-hexanedione (0.04 mol) with ammonium acetate in acetic acid under reflux yields 2,5-dimethylpyrrole.

  • Side-Chain Introduction :
    Alkylation of the pyrrole nitrogen with 2-bromoethylamine hydrobromide in the presence of a base (e.g., sodium methoxide) in methanol at 65°C for 3 hours introduces the aminoethyl group.

Key Data :

ParameterValueSource
Yield (alkylation step)71%
Reaction Temperature65°C
SolventMethanol

Reductive Amination of Nitroethyl Precursors

A nitro-to-amine reduction strategy, as exemplified in CA1047041A for analogous compounds, involves:

  • Nitroethyl Intermediate Synthesis :
    Reacting 2,5-dimethylpyrrole with 2-nitroethyl bromide under basic conditions to form 1-(2-nitroethyl)-2,5-dimethylpyrrole.

  • Catalytic Hydrogenation :
    Hydrogenation using Raney nickel (150 g) under high-pressure H₂ (145 kg/cm²) in ethanol at 100°C for 5 hours reduces the nitro group to an amine.

Key Data :

ParameterValueSource
Hydrogenation Pressure145 kg/cm²
Catalyst Loading150 g Raney Ni per 61 g substrate
Yield78%

Direct Condensation Using Aminoethylamine

A one-pot condensation of 2,5-hexanedione (5.5 g, 0.04 mol) with 1,2-diaminoethane in refluxing toluene (12 hours) forms the target compound via cyclodehydration. Acidic workup (HCl) isolates the product as a hydrochloride salt.

Optimization Insight :

  • Solvent Choice : Dimethylformamide (DMF) increases reaction rate but complicates purification.

  • Stoichiometry : A 1:1.2 molar ratio of diketone to diamine minimizes dimerization.

Analytical Validation and Characterization

Spectroscopic Confirmation

  • ¹H NMR : Peaks at δ 2.2 (s, 6H, CH₃), δ 3.4 (t, 2H, CH₂NH₂), and δ 6.5 (s, 2H, pyrrole-H) confirm structure.

  • Elemental Analysis : Calculated for C₈H₁₄N₂: C, 67.56%; H, 9.92%; N, 22.52%. Observed values align within 0.3%.

Purity Assessment

Gas chromatography (GC) with flame ionization detection (FID) reported 97.6% purity for distilled samples.

Comparative Analysis of Methodologies

MethodAdvantagesLimitationsYield Range
Paal-Knorr + AlkylationHigh functional group toleranceMulti-step, moderate yields60–75%
Reductive AminationScalable, high purityHigh-pressure equipment needed70–80%
Direct CondensationOne-pot simplicityCompeting side reactions50–65%

Industrial-Scale Considerations

Solvent Recovery Systems

  • Methanol and ethanol are recycled via fractional distillation, reducing costs by ~30%.

  • Waste Streams : Aqueous acidic and basic wastes require neutralization before disposal.

Catalytic Efficiency

Raney nickel reuse studies show a 15% activity drop after five cycles, necessitating periodic reactivation.

Emerging Methodologies and Research Gaps

Enzymatic Synthesis

Preliminary studies using transaminases for enantioselective amination remain unexplored for this compound.

Flow Chemistry Applications

Microreactor trials indicate a 20% yield improvement due to enhanced heat/mass transfer .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(2-aminoethyl)-2,5-dimethylpyrrole, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via modifications of the Paal-Knorr reaction. For example, reacting 2,5-hexadione with aminoethylamine derivatives under acidic conditions can yield the pyrrole core, followed by functionalization . Alternative routes include reductive amination of 2,5-dimethylpyrrole derivatives with nitro intermediates, using catalysts like Pd/C under hydrogen gas to reduce nitro groups to amines . Key factors affecting yield include temperature control (80-100°C for Paal-Knorr), solvent polarity (e.g., ethanol or DMF), and stoichiometric ratios of reactants. Purity is optimized via column chromatography or recrystallization .

Q. Which spectroscopic techniques are most effective for characterizing 1-(2-aminoethyl)-2,5-dimethylpyrrole, and what key spectral features should researchers observe?

  • Methodological Answer :

  • IR Spectroscopy : Look for N-H stretching (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) in the aminoethyl group, as well as aromatic C-H stretches (~3100 cm⁻¹) from the pyrrole ring .
  • ¹H NMR : The pyrrole ring protons appear as singlet(s) near δ 6.0–6.5 ppm, while methyl groups resonate as singlets at δ 2.2–2.5 ppm. The aminoethyl group’s NH₂ protons appear as broad signals at δ 1.5–2.0 ppm .
  • Mass Spectrometry (MS) : Expect a molecular ion peak matching the molecular weight (e.g., m/z 152 for the base pyrrole structure) and fragmentation patterns corresponding to loss of methyl or aminoethyl groups .

Advanced Research Questions

Q. How can in-situ FTIR combined with DFT calculations elucidate the reaction mechanism of 1-(2-aminoethyl)-2,5-dimethylpyrrole synthesis?

  • Methodological Answer : In-situ FTIR monitors real-time intermediate formation during reactions. For example, in Paal-Knorr syntheses, K-means clustering of FTIR data identifies imine (C=N stretch ~1650 cm⁻¹) and enamine (C-N stretch ~1200 cm⁻¹) intermediates . DFT calculations (e.g., B3LYP/6-31G*) model transition states and energetics, revealing that nucleophilic addition steps are rate-limiting. This combined approach clarifies discrepancies in proposed mechanisms, such as competing pathways with ethanolamine versus carbamate reagents .

Q. What are the challenges in establishing kinetic models for multi-step reactions involving 1-(2-aminoethyl)-2,5-dimethylpyrrole, and how can chemometric methods address them?

  • Methodological Answer : Multi-step reactions often involve overlapping intermediates and non-linear rate laws. Chemometric methods like multivariate curve resolution (MCR) deconvolute time-resolved spectral data to isolate concentration profiles of individual species . For example, a two-step kinetic model with rate constants k₁ (nucleophilic addition) and k₂ (cyclization) can be derived using Arrhenius plots. Challenges include distinguishing isobaric intermediates and validating assumptions of pseudo-first-order conditions .

Q. How does the aminoethyl substituent influence the biological activity of 2,5-dimethylpyrrole derivatives?

  • Methodological Answer : The aminoethyl group enhances hydrogen-bonding interactions with biological targets. For instance, in antimalarial studies, derivatives with aminoethyl side chains show improved binding to heme groups in Plasmodium enzymes compared to unsubstituted analogs . Structure-activity relationship (SAR) studies involve synthesizing analogs with varying chain lengths (e.g., ethyl vs. propyl) and testing inhibition of target enzymes (e.g., via IC₅₀ assays) .

Q. What computational strategies are effective for predicting the electronic properties of 1-(2-aminoethyl)-2,5-dimethylpyrrole in material science applications?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., using Gaussian 09 with M06-2X functional) calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict conductivity and optoelectronic behavior. For example, aminoethyl groups lower the HOMO-LUMO gap by 0.3–0.5 eV compared to methyl substituents, enhancing suitability for organic semiconductors . Molecular dynamics (MD) simulations further assess self-assembly tendencies in polymer matrices .

Data Contradictions and Resolution

Q. Why do studies report conflicting intermediates in Paal-Knorr syntheses of pyrrole derivatives?

  • Resolution : Discrepancies arise from reagent-specific pathways. For example, 2,5-hexadione with butyl carbamate forms imine/enamine intermediates via nucleophilic addition, while ethanolamine favors hemiaminal formation due to its hydroxyl group . Researchers must validate intermediates using in-situ techniques (e.g., FTIR) and adjust solvent polarity (e.g., THF vs. ethanol) to stabilize specific species .

Methodological Tables

Synthesis Method Key Conditions Yield (%) Reference
Paal-Knorr (2,5-hexadione + aminoethylamine)HCl catalysis, 90°C, 12 hr65–75
Reductive Amination (4-nitroaniline derivative)Pd/C, H₂, 50 psi, 24 hr80–85
Characterization Peaks Technique Observed Features
NH₂ StretchingIR3300–3400 cm⁻¹ (broad)
Pyrrole Ring Protons¹H NMRδ 6.1–6.4 ppm (singlet)
Molecular IonMSm/z 152 (C₈H₁₂N₂)

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